molecular formula C9H7ClN2 B1626686 1-Chloroisoquinolin-3-amine CAS No. 7574-64-3

1-Chloroisoquinolin-3-amine

Cat. No. B1626686
CAS RN: 7574-64-3
M. Wt: 178.62 g/mol
InChI Key: IUXVAIRMPDVFDK-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Chloroisoquinolin-3-amine involves the use of tetrakis (triphenylphosphine) palladium (0), potassium carbonate, 1,4-dioxane, water, and toluene. The mixture is refluxed for 12 hours. After cooling to room temperature, the product is extracted with ethyl acetate and separated by column chromatography .


Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The InChI Key for this compound is IUXVAIRMPDVFDK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Chloroisoquinolin-3-amine has a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a range of novel compounds using 1-Chloroisoquinolin-3-amine. For example, a study has shown the synthesis of novel 3-hydroxyquinolin-4(1H)-ones with cytotoxic activity against various cancer cell lines. These compounds were designed based on structure-activity relationship studies of similar cytotoxic derivatives, indicating the potential for developing new anticancer agents (Kadrić et al., 2014).

Chemoselective Amination

Chemoselective amination processes have been explored, where 1-Chloroisoquinolin-3-amine serves as a substrate. For instance, selective amination of 4-chloroquinazolines with cyclic secondary amino groups of 3-amino-1H-pyrazoles under specific conditions illustrates the versatility of this compound in facilitating chemoselective transformations (Shen et al., 2010).

Antiviral and Immunomodulatory Effects

Although primarily associated with chloroquine, the structure-activity relationships (SAR) around quinoline derivatives highlight the broader potential of compounds like 1-Chloroisoquinolin-3-amine in antiviral and immunomodulatory applications. A study on chloroquine points to its direct antiviral effects and immunomodulatory properties, suggesting that structural analogs could be explored for similar uses (Savarino et al., 2003).

Developing Anticancer Compounds

Further research into 1-amino-3-hetarylisoquinolines, synthesized from 1-chloro-3-hetarylisoquinolines, indicates these compounds as promising anticancer agents. The method leverages recyclization of 3-hetarylisocoumarins, showcasing the compound's utility in generating potentially therapeutic agents (Konovalenko et al., 2020).

Fluorescence Properties and Chemical Analysis

The fluorescence properties of derivatives of 1-Chloroisoquinolin-3-amine have also been a subject of study, providing insights into the chemical behavior and potential applications of these compounds in biochemical assays and imaging techniques (Falck et al., 1962).

Safety and Hazards

The compound is classified as dangerous with the signal word ‘Warning’. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

properties

IUPAC Name

1-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVAIRMPDVFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485331
Record name 3-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinolin-3-amine

CAS RN

7574-64-3
Record name 3-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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